(R)-3-Acetyl-1-Boc-pyrrolidine
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Overview
Description
(R)-3-Acetyl-1-Boc-pyrrolidine: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and an acetyl group attached to the pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Acetyl-1-Boc-pyrrolidine typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like tin(II) chloride .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions: (R)-3-Acetyl-1-Boc-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, dichloromethane, tin(II) chloride.
Reduction: Lithium aluminum hydride, ether.
Substitution: Nucleophiles such as amines or alcohols, solvents like acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (R)-3-Acetyl-1-Boc-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It can serve as a precursor for the synthesis of pharmaceutical compounds with potential biological activity .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (R)-3-Acetyl-1-Boc-pyrrolidine involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The acetyl group can also participate in acetylation reactions, modifying the activity of target proteins .
Comparison with Similar Compounds
tert-Butyl (3R)-3-aminobutanoate: Similar in structure but contains an amino group instead of an acetyl group.
tert-Butyl (3R)-3-hydroxybutanoate: Contains a hydroxyl group instead of an acetyl group.
tert-Butyl (3R)-3-methylbutanoate: Contains a methyl group instead of an acetyl group.
Uniqueness: (R)-3-Acetyl-1-Boc-pyrrolidine is unique due to the presence of both the tert-butyl ester and acetyl groups. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNGFYIEBJFPX-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727800 |
Source
|
Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374673-69-4 |
Source
|
Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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